N-(3-Chlorobenzyl)-2-butanamine hydrochloride
Description
N-(3-Chlorobenzyl)-2-butanamine hydrochloride is a secondary amine hydrochloride salt characterized by a 3-chlorobenzyl group attached to the nitrogen of 2-butanamine. The molecular formula is C₁₁H₁₇Cl₂N (molecular weight: 234.17 g/mol). The 3-chloro substituent on the benzyl ring introduces electron-withdrawing effects, influencing the compound’s electronic properties and reactivity. Its synthesis typically involves alkylation of 2-butanamine with 3-chlorobenzyl chloride, followed by hydrochloride salt formation .
Properties
IUPAC Name |
N-[(3-chlorophenyl)methyl]butan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN.ClH/c1-3-9(2)13-8-10-5-4-6-11(12)7-10;/h4-7,9,13H,3,8H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBBIVGLGZBVCAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=CC(=CC=C1)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N-(3-Chlorobenzyl)-2-butanamine hydrochloride typically begins with 3-chlorobenzyl chloride and 2-butanamine.
Reaction Conditions: The reaction involves the nucleophilic substitution of the chlorine atom in 3-chlorobenzyl chloride by the amine group of 2-butanamine. This reaction is usually carried out in the presence of a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: On an industrial scale, the reaction is conducted in a solvent such as ethanol or methanol to facilitate the mixing of reactants and to control the reaction temperature. The product is then purified by recrystallization from an appropriate solvent.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(3-Chlorobenzyl)-2-butanamine hydrochloride can undergo oxidation reactions to form corresponding amine oxides.
Reduction: The compound can be reduced to form secondary amines.
Substitution: It can participate in substitution reactions where the 3-chlorobenzyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Amine oxides.
Reduction: Secondary amines.
Substitution: Compounds with different functional groups replacing the 3-chlorobenzyl group.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine:
- Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry:
- Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(3-Chlorobenzyl)-2-butanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target. The pathways involved may include signal transduction, enzyme inhibition, or receptor binding, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogs and Key Differences
Research Findings and Trends
- Substituent Position : Meta-chloro substitution (3-Cl) in the target compound provides a balance between electronic withdrawal and steric accessibility, making it more reactive in nucleophilic reactions compared to ortho or para isomers .
- Alkyl Chain Length : Longer chains (e.g., 2-butanamine vs. ethanamine) increase lipophilicity, enhancing blood-brain barrier penetration but may reduce aqueous solubility .
- Functional Group Effects :
- Chloro vs. Methyl : Chloro’s electron-withdrawing nature increases acidity of the adjacent NH group compared to methyl’s electron-donating effects .
- Benzyloxy vs. Thiophene : Benzyloxy groups improve thermal stability in polymers (as seen in phthalimide analogs ), while thiophene derivatives may exhibit unique optoelectronic properties .
Biological Activity
N-(3-Chlorobenzyl)-2-butanamine hydrochloride is a chemical compound with potential biological activity that has garnered interest in various fields, particularly in pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C_{10}H_{13}ClN·HCl
- Molecular Weight : Approximately 202.71 g/mol
- Structure : The compound features a butylamine core substituted with a 3-chlorobenzyl group, which enhances its interaction with biological systems.
The biological activity of this compound can be attributed to its interactions with specific molecular targets, such as enzymes and receptors. The compound may function as an inhibitor or activator depending on the target, influencing various biological pathways including:
- Signal Transduction : Modulating cellular responses through receptor binding.
- Enzyme Inhibition : Interfering with enzyme activity, potentially affecting metabolic processes.
- Receptor Binding : Engaging with neurotransmitter receptors, which may lead to psychoactive effects similar to other amines.
1. Interaction Studies
Preliminary studies indicate that this compound interacts with various receptors, enhancing its potential therapeutic applications. These interactions can lead to significant biological effects:
| Target Receptor | Effect |
|---|---|
| Dopamine Receptors | Potential stimulant effects |
| Serotonin Receptors | Possible mood modulation |
| Adrenergic Receptors | Influence on cardiovascular functions |
2. Case Studies and Research Findings
Research has explored the pharmacological properties of compounds similar to this compound. For instance, studies on methamphetamine derivatives have provided insights into the compound's potential effects on neurotransmitter systems:
- A study indicated that methamphetamine stimulates cytochrome P450 enzymes, which are crucial for drug metabolism, suggesting that this compound may exhibit similar metabolic pathways due to structural similarities .
- Another investigation highlighted the role of such compounds in modulating immune responses, indicating that they could influence conditions like hepatitis C by affecting interferon pathways .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Key aspects include:
- Absorption : Likely influenced by its solubility as a hydrochloride salt.
- Metabolism : Potentially metabolized by cytochrome P450 enzymes, similar to other amines.
- Excretion : Expected to follow typical pathways for amine compounds, possibly involving glucuronidation.
Q & A
Basic: What synthetic methodologies are most effective for synthesizing N-(3-Chlorobenzyl)-2-butanamine hydrochloride, and what parameters critically influence reaction yield?
Answer:
The synthesis typically involves reductive amination between 3-chlorobenzaldehyde and 2-butanamine, followed by hydrochloride salt formation. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., dichloromethane) enhance intermediate stability .
- Catalyst optimization : Sodium cyanoborohydride (NaBH3CN) or hydrogen/Pd-C for reductive steps, with pH controlled between 6–7 to minimize side reactions .
- Purification : Column chromatography (silica gel, eluent: CH2Cl2/MeOH gradient) or recrystallization from ethanol/ether mixtures improves purity (>95%) .
Basic: Which analytical techniques are validated for characterizing this compound, and how are spectral data interpreted?
Answer:
- 1H/13C NMR : Confirm structure via benzylic proton signals (δ 4.2–4.5 ppm) and aromatic protons (δ 7.2–7.4 ppm for 3-chloro substitution). Quaternary carbons (e.g., C-Cl) appear at ~140 ppm in 13C NMR .
- Mass Spectrometry (ESI-MS) : Molecular ion [M+H]+ at m/z 217.1 (C11H15ClN+) with fragmentation patterns matching the butanamine backbone .
- HPLC-PDA : Purity >98% using a C18 column (acetonitrile/0.1% TFA mobile phase, retention time ~8.2 min) .
Advanced: How does molecular docking elucidate the interaction of this compound with targets like CETP or ferroptosis regulators?
Answer:
- CETP Inhibition : Docking studies (AutoDock Vina) reveal hydrophobic interactions between the 3-chlorobenzyl group and CETP’s lipid-binding pocket (binding energy: −8.2 kcal/mol). The butanamine chain stabilizes via hydrogen bonding with Thr121 .
- Ferroptosis Regulation : Interaction with GPX4 (ferroptosis regulator) involves π-π stacking of the benzyl group with Phe72 and salt bridges via the protonated amine . In vivo models (mice) show reduced lipid peroxidation (MDA levels ↓40%) at 10 mg/kg doses .
Advanced: How can contradictory pharmacokinetic data (e.g., solubility vs. bioavailability) be resolved methodologically?
Answer:
Contradictions arise from:
- Solubility-pH dependence : Aqueous solubility is pH-sensitive (≥18.85 mg/mL at pH 2 vs. ≤2 mg/mL at pH 7.4). Use biorelevant media (FaSSIF/FeSSIF) to simulate intestinal absorption .
- Bioavailability optimization : Nanoemulsions (e.g., TPGS-based) improve oral bioavailability from 12% to 34% in rodent models .
- Metabolic stability : LC-MS/MS identifies primary metabolites (e.g., N-dealkylation products) in hepatic microsomes, guiding structural modifications .
Advanced: What experimental strategies address discrepancies in in vitro vs. in vivo efficacy for this compound?
Answer:
- Dose translation : Apply allometric scaling (e.g., body surface area) from in vitro IC50 (e.g., 1.2 µM for CETP inhibition) to in vivo doses (10–15 mg/kg in mice) .
- Tissue distribution studies : Radiolabeled (14C) compound tracking reveals preferential accumulation in liver/kidney, explaining renal toxicity in high-dose regimens .
- Model selection : Compare efficacy across species (e.g., murine vs. primate CETP activity) to validate translational relevance .
Basic: What are the stability and storage guidelines for this compound under laboratory conditions?
Answer:
- Thermal stability : Decomposition onset at 180°C (TGA data). Store at −20°C in amber vials to prevent photodegradation .
- Hydrolytic stability : Half-life >6 months in anhydrous DMSO; avoid aqueous buffers with pH >7.0 .
- QC monitoring : Annual HPLC reanalysis ensures purity compliance (>98%) .
Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced target selectivity?
Answer:
- Substitution patterns : Replace 3-Cl with 4-F (electronegative group) to enhance CETP binding affinity (ΔΔG = −1.3 kcal/mol) .
- Backbone modification : Ethyl-to-propyl chain elongation reduces off-target serotonin receptor activity (Ki ↑ from 120 nM to >1 µM) .
- Stereochemistry : (R)-enantiomers show 3-fold higher GPX4 activation than (S)-counterparts (CD spectroscopy for chiral resolution) .
Basic: What protocols ensure reproducibility in pharmacological assays for this compound?
Answer:
- Dose-response curves : Use 8-point serial dilutions (0.1–100 µM) in triplicate; IC50 calculated via nonlinear regression (GraphPad Prism) .
- Cell viability assays : Combine MTT with LDH release to distinguish cytotoxicity (e.g., CC50 = 85 µM in HEK293 cells) from target-specific effects .
- Positive controls : Include reference inhibitors (e.g., Torcetrapib for CETP assays) to validate experimental conditions .
Advanced: What computational tools predict the environmental impact or biodegradation pathways of this compound?
Answer:
- EPI Suite : Estimates biodegradation half-life (t1/2 = 120 days) and ecotoxicity (LC50 = 12 mg/L for Daphnia magna) .
- Molecular dynamics (MD) : Simulates hydrolysis pathways (e.g., cleavage at the amine bond) in aqueous environments .
- Read-across analysis : Compare with structurally similar amines (e.g., N-benzyl derivatives) to infer persistence/bioaccumulation .
Advanced: How can transcriptomic/proteomic profiling elucidate off-target effects in complex biological systems?
Answer:
- RNA-seq : Identify upregulated pathways (e.g., NF-κB in macrophages) after 24-h exposure to 10 µM compound .
- Phosphoproteomics : SILAC labeling detects kinase inhibition (e.g., MAPK1 phosphorylation ↓60%) .
- Data integration : Use STRING-DB to map protein interaction networks and prioritize validation targets (e.g., GPX4, CETP) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
